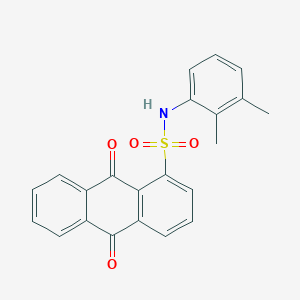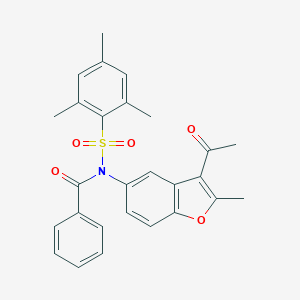
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a benzofuran and a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Benzofuran is a compound that consists of a benzene ring fused to a furan ring. Furan is a five-membered ring with four carbon atoms and an oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of electron density around the oxygen, sulfur, and nitrogen atoms, and the ethyl and propyl groups would likely add some flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and thiophene rings, as well as the sulfonamide group. The electron-rich sulfur and oxygen atoms might make the compound susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzofuran and thiophene rings might contribute to its aromaticity and stability .Mecanismo De Acción
The mechanism of action of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It may also have an effect on the levels of certain neurotransmitters in the brain, which could explain its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory effects, which could make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have anti-cancer effects, particularly in breast cancer cells. It has also been investigated for its potential as a treatment for neurodegenerative diseases, as it may be able to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is that it is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. Additionally, its potential applications in various fields make it a versatile compound to study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments that effectively test its potential applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases, as there is a growing need for effective treatments for conditions such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand its mechanism of action and to identify potential applications in other fields, such as drug development and materials science.
Métodos De Síntesis
The synthesis of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate involves the reaction of 2-propylbenzofuran-3-carboxylic acid with thiophene-2-sulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-3-6-15-17(18(20)23-4-2)13-11-12(8-9-14(13)24-15)19-26(21,22)16-7-5-10-25-16/h5,7-11,19H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWLTIOOEFITMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491654.png)


![4-ethyl-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide](/img/structure/B491671.png)
![N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B491676.png)
![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide](/img/structure/B491734.png)
![Benzyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491735.png)
![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491749.png)

![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)